
(R)-2-(3-Fluorophenyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-(3-Fluorophenyl)propanoic acid is an organic compound with the molecular formula C9H9FO2. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is part of the propanoic acid family, characterized by a carboxyl group (-COOH) attached to a propyl chain. The presence of a fluorine atom on the phenyl ring adds unique chemical properties, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(3-Fluorophenyl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with 3-fluorobenzaldehyde.
Grignard Reaction: The aldehyde is subjected to a Grignard reaction with methylmagnesium bromide to form 3-fluorophenylpropan-1-ol.
Oxidation: The alcohol is then oxidized to 3-fluorophenylpropanoic acid using an oxidizing agent such as potassium permanganate or chromium trioxide.
Resolution: The racemic mixture is resolved using chiral resolution techniques to obtain the ®-enantiomer.
Industrial Production Methods
In an industrial setting, the production of ®-2-(3-Fluorophenyl)propanoic acid may involve:
Catalytic Hydrogenation: Using a palladium catalyst to hydrogenate 3-fluorocinnamic acid.
Enzymatic Resolution: Employing enzymes to selectively produce the ®-enantiomer from a racemic mixture.
Analyse Des Réactions Chimiques
Types of Reactions
®-2-(3-Fluorophenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The carboxyl group can be oxidized to form corresponding derivatives.
Reduction: The carboxyl group can be reduced to an alcohol or aldehyde.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of 3-fluorophenylpropanoic acid derivatives.
Reduction: Formation of 3-fluorophenylpropan-1-ol or 3-fluorophenylpropanal.
Substitution: Formation of substituted phenylpropanoic acids.
Applications De Recherche Scientifique
®-2-(3-Fluorophenyl)propanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of ®-2-(3-Fluorophenyl)propanoic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to interact with enzymes and receptors, potentially leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(3-Fluorophenyl)propanoic acid: Similar structure but lacks chirality.
2-(3-Chlorophenyl)propanoic acid: Similar structure with a chlorine atom instead of fluorine.
2-(3-Bromophenyl)propanoic acid: Similar structure with a bromine atom instead of fluorine.
Uniqueness
®-2-(3-Fluorophenyl)propanoic acid is unique due to its chiral nature and the presence of a fluorine atom, which imparts distinct chemical and biological properties compared to its analogs. The chirality allows for specific interactions with biological targets, making it valuable in medicinal chemistry.
Propriétés
Formule moléculaire |
C9H9FO2 |
|---|---|
Poids moléculaire |
168.16 g/mol |
Nom IUPAC |
(2R)-2-(3-fluorophenyl)propanoic acid |
InChI |
InChI=1S/C9H9FO2/c1-6(9(11)12)7-3-2-4-8(10)5-7/h2-6H,1H3,(H,11,12)/t6-/m1/s1 |
Clé InChI |
XHPMSYWCKADLPJ-ZCFIWIBFSA-N |
SMILES isomérique |
C[C@H](C1=CC(=CC=C1)F)C(=O)O |
SMILES canonique |
CC(C1=CC(=CC=C1)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


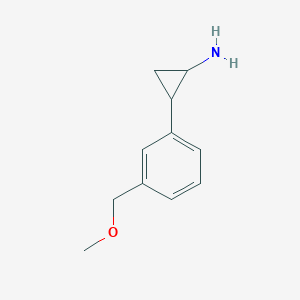
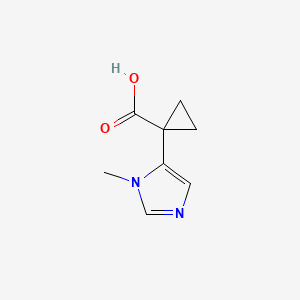
![6-(2-amino-7-fluoro-9H-pyrimido[4,5-b]indol-4-yl)-8-fluoro-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B13569488.png)
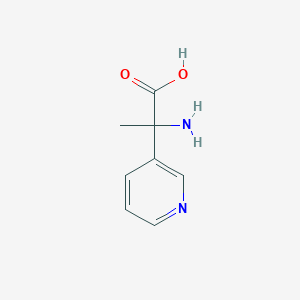



![2,3-Dihydrospiro[indene-1,3'-piperidine]](/img/structure/B13569527.png)
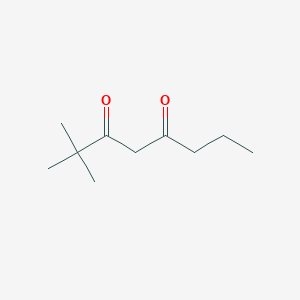
![Tricyclo[4.3.0.0,2,5]nonan-7-one](/img/structure/B13569548.png)
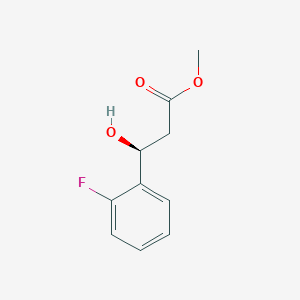

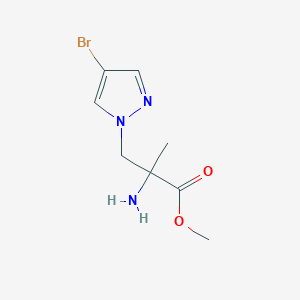
![6-Aminospiro[2.3]hexan-4-ol](/img/structure/B13569558.png)
